N-Boc-3-azido-L-alanine

Catalog No.
S8192863
CAS No.
M.F
C8H14N4O4
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-3-azido-L-alanine

Product Name

N-Boc-3-azido-L-alanine

IUPAC Name

(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H14N4O4

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m0/s1

InChI Key

KIFVOLVBGXELHT-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O

N-Boc-3-azido-L-alanine is a modified amino acid with significant interest in biochemical research and synthetic chemistry. It is characterized by the presence of an azido group at the 3-position of the alanine backbone, alongside a tert-butoxycarbonyl protecting group on the amino group. The compound has the molecular formula C₈H₁₄N₄O₄ and a molecular weight of approximately 230.22 g/mol. Its IUPAC name is (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, and its structure can be represented by the SMILES notation: CC(C)(C)OC(=O)NC@@HC(=O)O .

, particularly those involving click chemistry, where its azido group can react with alkynes to form triazoles. This reaction is highly valued in bioconjugation and labeling applications. The stability of the N-Boc protecting group allows for selective reactions without premature deprotection, making it a versatile building block in peptide synthesis and other organic transformations .

Several methods exist for synthesizing N-Boc-3-azido-L-alanine:

  • Starting Material: L-alanine is typically used as the starting material.
  • Protection: The amino group of L-alanine is protected using tert-butoxycarbonyl chloride.
  • Azidation: The 3-position is then modified through azidation, often utilizing sodium azide in a suitable solvent under controlled conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

N-Boc-3-azido-L-alanine finds applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.
  • Bioconjugation: Its azido group allows for click chemistry reactions with alkyne-containing molecules, facilitating the creation of complex biomolecules.
  • Drug Development: Modified amino acids like N-Boc-3-azido-L-alanine are explored for their potential as therapeutic agents due to their unique reactivity profiles .

Interaction studies involving N-Boc-3-azido-L-alanine often focus on its role in protein labeling and tracking within biological systems. By incorporating this compound into proteins, researchers can utilize techniques such as mass spectrometry or fluorescence microscopy to investigate protein interactions and localizations. These studies are crucial for understanding cellular mechanisms and developing targeted therapies .

Several compounds share structural similarities with N-Boc-3-azido-L-alanine, each possessing unique characteristics:

CompoundStructural FeaturesUnique Aspects
3-Azido-L-alanineAzido group at position 3Lacks the N-Boc protection; more reactive
N-Boc-4-azido-L-alanineAzido group at position 4Different spatial arrangement affects reactivity
N-Boc-Azido-D-alanineD-isomer of alanine with azido modificationPotentially different biological activity
Azido-homoalanineAzido modification at a different positionUsed as a methionine analogue

N-Boc-3-azido-L-alanine stands out due to its specific positioning of the azide group and the protective N-Boc group, which enhances its stability and versatility in synthetic applications compared to other azido-modified amino acids .

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

230.10150494 g/mol

Monoisotopic Mass

230.10150494 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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